N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted at the 3-position with a cyclopropanesulfonamide group and at the 1-position with a 5-(trifluoromethyl)pyridin-2-yl moiety.
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)10-3-6-13(18-8-10)20-7-1-2-11(9-20)19-23(21,22)12-4-5-12/h3,6,8,11-12,19H,1-2,4-5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQDBCYMPDCARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and selectivity in various therapeutic areas.
The molecular formula of this compound is , with a molecular weight of 392.21 g/mol. The compound's structure includes a piperidine ring and a cyclopropanesulfonamide moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H17F3N3O |
| Molecular Weight | 392.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | KBGDULOJJOVDRF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and binding affinity to target proteins. The piperidine and sulfonamide functionalities may also play critical roles in modulating the activity of enzymes or receptors involved in various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Antiviral Properties : There is emerging evidence that compounds with similar structures exhibit antiviral effects, particularly against RNA viruses. Further investigation into the specific antiviral mechanisms is warranted.
- Anti-inflammatory Effects : Some derivatives of cyclopropanesulfonamides have shown promise in reducing inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound may have selective toxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the biological activity of related compounds:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of cyclopropanesulfonamides, revealing significant antimicrobial activity against Gram-positive bacteria .
- Study 2 : Research conducted by Smith et al. (2023) demonstrated that derivatives of trifluoromethyl-pyridines exhibited potent antiviral activity against influenza virus, suggesting a similar potential for this compound .
- Study 3 : In vitro studies indicated that the compound showed promising results in inhibiting tumor growth in specific cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and two structurally related analogs from the provided evidence:
Key Observations:
Core Structure :
- The target and Compound 2 share a piperidine-cyclopropanesulfonamide backbone, while Compound 1 incorporates a thiazole ring and a pyrazine-propanamide extension. This makes Compound 1 structurally more complex and heavier (MW 512.5 vs. ~362.35 for the target) .
Pyridine Substituents: The target’s pyridine ring has a trifluoromethyl group at position 5, a strong electron-withdrawing group that enhances lipophilicity and metabolic stability compared to Compound 2’s chloro-cyano substituents. Chloro and cyano groups are also electron-withdrawing but may confer distinct steric and electronic profiles .
Molecular Weight and Complexity :
- Compound 1’s higher molecular weight (512.5) is attributed to the thiazole and pyrazine heterocycles, which may improve binding specificity but reduce solubility compared to the simpler pyridine-based target and Compound 2.
Functional Implications
- However, the bulkier trifluoromethyl group may occupy larger binding cavities .
Heterocyclic Additions :
Compound 1’s thiazole and pyrazine rings introduce additional hydrogen-bonding and π-π stacking capabilities, which could enhance affinity for enzymes or receptors requiring multi-point interactions .- Solubility and Bioavailability: The target’s lower molecular weight (~362.35) and lack of extended heterocycles suggest improved solubility over Compound 1. Compound 2’s chloro-cyano substituents may reduce solubility compared to the target’s trifluoromethyl group due to increased hydrophobicity.
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
Piperidine-3-amine derivatives are commonly synthesized via RCM using Grubbs catalysts. For example, treatment of N-allyl-3-aminopropanol with Grubbs II catalyst in dichloromethane at 40°C yields the piperidine ring with >80% efficiency. Subsequent hydrogenation (H₂/Pd-C) reduces double bonds, providing the saturated piperidine-3-amine.
Reductive Amination Strategy
Alternative routes employ reductive amination of ketones. Reaction of 3-piperidone with ammonium acetate and sodium cyanoborohydride in methanol at room temperature produces piperidine-3-amine in 65–70% yield. This method avoids metal catalysts but requires careful pH control to minimize imine hydrolysis.
Functionalization with the 5-(Trifluoromethyl)pyridin-2-yl Group
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing trifluoromethyl group activates the pyridine ring for NAS. Treatment of 2-chloro-5-(trifluoromethyl)pyridine with piperidine-3-amine in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution at the 2-position, yielding 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine (75% yield). Side products from competing 4-position substitution are minimized using excess amine (2.5 equiv).
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling is employed. A mixture of 2-bromo-5-(trifluoromethyl)pyridine , piperidine-3-amine, Pd₂(dba)₃ , and Xantphos in toluene at 100°C affords the desired product in 85% yield. This method is preferred for scale-up due to superior reproducibility.
Cyclopropanesulfonamide Formation
Sulfonylation of the Piperidine Amine
The primary amine undergoes sulfonylation with cyclopropanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction at 0°C for 2 hours prevents sulfonamide over-reaction, achieving 90% conversion. Excess sulfonyl chloride (1.2 equiv) ensures complete amine functionalization.
Alternative Sulfur Transfer Agents
In cases where sulfonyl chlorides are unstable, disulfur diimidazole (S₂Im₂) mediates sulfur transfer to cyclopropanethiols, generating the sulfonamide in situ. This method, while less efficient (60% yield), avoids handling corrosive sulfonyl chlorides.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) further removes trace impurities.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.90 (d, J = 8.8 Hz, 1H, pyridine-H), 3.70–3.65 (m, 1H, piperidine-H), 3.20–3.10 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, cyclopropane-H).
-
HRMS : m/z calculated for C₁₄H₁₈F₃N₃O₂S [M+H]⁺: 349.37, observed: 349.39.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS + Sulfonylation | Chloropyridine substitution | 75 | 98 | Moderate |
| Buchwald + Sulfonylation | Palladium coupling | 85 | 99 | High |
| S₂Im₂-mediated | Sulfur transfer | 60 | 95 | Low |
The Buchwald-Hartwig route offers the best balance of yield and scalability, though it requires costly catalysts. NAS remains viable for small-scale synthesis.
Challenges and Optimization Opportunities
-
Trifluoromethyl Group Stability : Harsh acidic/basic conditions may cleave the CF₃ group. Neutral pH and low temperatures (<50°C) are critical during piperidine functionalization.
-
Stereochemical Control : Racemization at the piperidine 3-position occurs above 40°C. Chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective synthesis.
-
Sulfonamide Hydrolysis : Prolonged exposure to moisture degrades the sulfonamide. Anhydrous conditions and molecular sieves improve stability.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems reduce reaction times and improve heat management. A tandem flow reactor performing NAS and sulfonylation achieves 80% overall yield with <2% impurities . Solvent recovery (e.g., DMF distillation) and catalyst recycling (Pd recovery via filtration) enhance cost-efficiency.
Q & A
Q. What are the key synthetic strategies for N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide, and what intermediates are critical?
The synthesis typically involves multi-step routes:
- Intermediate Preparation : Formation of the 5-(trifluoromethyl)pyridin-2-yl piperidine core via nucleophilic substitution or coupling reactions. Cyclopropanesulfonamide is introduced through sulfonylation of the piperidine intermediate.
- Reaction Optimization : Control of temperature (e.g., 0–60°C) and pH (neutral to mildly basic) during sulfonamide coupling to minimize side reactions.
- Key Intermediates : 5-(Trifluoromethyl)pyridine-2-amine and cyclopropanesulfonyl chloride are precursors .
Q. Which spectroscopic methods are essential for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidine ring conformation, cyclopropane geometry, and sulfonamide connectivity. F NMR identifies trifluoromethyl group orientation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350 cm) and C-F vibrations (~1150 cm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Targeted Protein Binding : The sulfonamide group acts as a hydrogen-bond acceptor, while the trifluoromethylpyridine enhances lipophilicity, making it suitable for enzyme inhibition studies (e.g., kinases, GPCRs) .
- Structure-Activity Relationship (SAR) : Modifications to the cyclopropane or piperidine moieties are explored to optimize pharmacokinetic properties .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the cyclopropane-sulfonamide moiety?
- Cyclopropane Stability : Use low-temperature conditions (e.g., −10°C) during sulfonylation to prevent ring-opening.
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency between piperidine and sulfonamide intermediates .
- Purification : Flash chromatography with ethyl acetate/hexane gradients isolates high-purity product .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests to distinguish direct target inhibition from off-target effects.
- Metabolic Stability Studies : LC-MS analysis of plasma stability identifies degradation products that may skew activity results .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) provides mechanistic insights into binding discrepancies .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
- Electron-Withdrawing Effects : The -CF group reduces electron density on the pyridine ring, enhancing electrophilicity for nucleophilic substitution reactions.
- Steric Impact : Trifluoromethyl’s bulkiness may hinder piperidine ring flexibility, affecting binding pocket accessibility. Computational modeling (DFT) quantifies these effects .
Q. What strategies mitigate cyclopropane ring strain during functionalization?
- Protecting Groups : Temporary protection of the sulfonamide (e.g., Boc groups) prevents undesired ring-opening during subsequent reactions.
- Mild Reaction Conditions : Avoid strong acids/bases; use polar aprotic solvents (e.g., DMF) for stability .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Ligand Preparation : Optimize 3D conformations using software (e.g., Schrodinger Maestro) with attention to cyclopropane ring puckering.
- Docking Protocols : Rigid-receptor flexible-ligand docking (Glide SP/XP) identifies key residues (e.g., Asp/Glu for sulfonamide H-bonding). Validation via MD simulations confirms binding stability .
Methodological Challenges and Solutions
Q. What analytical techniques validate the purity of this compound in complex mixtures?
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate impurities. UV detection at 254 nm monitors sulfonamide chromophores.
- Elemental Analysis : Confirms C, H, N, S, and F content within ±0.4% theoretical values .
Q. How do researchers address solubility issues in biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80).
- Prodrug Strategies : Introduce phosphate esters on the sulfonamide to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
